molecular formula C14H17N3O5 B4903489 1-(3,5-dinitrobenzoyl)-2-ethylpiperidine

1-(3,5-dinitrobenzoyl)-2-ethylpiperidine

Cat. No.: B4903489
M. Wt: 307.30 g/mol
InChI Key: RVOCVQIHHGGTLS-UHFFFAOYSA-N
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Description

Contextualization of Piperidine (B6355638) Derivatives in Chemical Research

Piperidine, a six-membered heterocyclic amine, is a structural motif of immense importance in the field of organic and medicinal chemistry. nih.gov Its saturated ring system is a common feature in a vast array of natural products, pharmaceuticals, and synthetic intermediates. nih.govencyclopedia.pubnih.gov The prevalence of the piperidine scaffold can be attributed to its ability to impart favorable physicochemical properties to a molecule, such as basicity, and to serve as a versatile synthetic handle for further functionalization. nih.gov

Key Roles of Piperidine Derivatives:

Pharmaceuticals: Piperidine derivatives are integral components in numerous drug classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubnih.govresearchgate.netijnrd.org For instance, the piperidine ring is a core structural element in well-known drugs like morphine and donepezil. encyclopedia.pub

Alkaloids: Many naturally occurring alkaloids, which often exhibit significant biological activity, contain the piperidine skeleton. encyclopedia.pubnih.gov Examples include piperine, the main pungent component of black pepper, and atropine, a medication used to treat certain types of nerve agent and pesticide poisonings. encyclopedia.pub

Synthetic Chemistry: In synthetic organic chemistry, piperidine and its derivatives are widely used as bases, catalysts, and building blocks for the construction of more complex molecules. ijnrd.org The nitrogen atom's basicity and nucleophilicity allow for a wide range of chemical transformations.

The ethyl group at the 2-position of the piperidine ring in 1-(3,5-dinitrobenzoyl)-2-ethylpiperidine introduces a chiral center, meaning the compound can exist as a pair of enantiomers. This chirality is a critical feature, as the biological activity of chiral molecules often resides in only one of the enantiomers.

Significance of Dinitrobenzoyl Moieties in Advanced Organic Chemistry

The 3,5-dinitrobenzoyl group is an aromatic moiety characterized by a benzene (B151609) ring substituted with a benzoyl group and two nitro groups at positions 3 and 5. This particular arrangement of functional groups confers distinct and valuable properties that are widely exploited in organic chemistry.

Primary Applications of the 3,5-Dinitrobenzoyl Moiety:

Chiral Resolution: 3,5-Dinitrobenzoyl chloride is a common derivatizing agent used for the separation of enantiomers. mdpi.com It reacts with chiral alcohols and amines to form diastereomeric esters or amides. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like crystallization or chromatography. nih.govresearchgate.net The separated diastereomers can then be hydrolyzed to yield the pure enantiomers of the original alcohol or amine.

Chromatography and Spectroscopy: The strong UV absorbance of the dinitrobenzoyl group makes it an excellent chromophore. nih.gov Derivatization of otherwise weakly absorbing compounds with a dinitrobenzoyl group enhances their detection in techniques like High-Performance Liquid Chromatography (HPLC). The presence of the electron-withdrawing nitro groups also influences the chemical shifts of nearby protons in Nuclear Magnetic Resonance (NMR) spectroscopy, which can aid in structural elucidation. mdpi.com

Crystallography: The planar and electron-deficient nature of the dinitrobenzoyl ring promotes the formation of well-ordered crystals through π-π stacking interactions. nih.govresearchgate.net This property is particularly useful in X-ray crystallography for determining the three-dimensional structure of molecules.

In the context of this compound, the dinitrobenzoyl moiety is formed by the reaction of 2-ethylpiperidine (B74283) with 3,5-dinitrobenzoyl chloride. This reaction would create a stable amide linkage and would be a key step in the potential use of this compound for chiral separation or analysis.

Evolution of Research Themes Surrounding Related Chemical Scaffolds

The study of piperidine and dinitrobenzoyl derivatives has evolved significantly over the decades, driven by advances in synthetic methodologies, analytical techniques, and the ever-growing demand for new functional molecules.

Initially, research on piperidine alkaloids was focused on their isolation from natural sources and the elucidation of their structures. This was followed by the development of synthetic routes to these and other piperidine-containing compounds, which opened the door to the creation of novel pharmaceutical agents. nih.gov More recently, there has been a surge in the development of stereoselective methods for the synthesis of substituted piperidines, reflecting the increasing importance of chirality in drug design. nih.gov

The use of dinitrobenzoyl chloride and similar reagents for chiral resolution has been a cornerstone of stereochemistry for many years. researchgate.net The classical method of diastereomeric salt formation and crystallization remains a widely used technique in both academic and industrial settings. nih.govresearchgate.net However, modern research has also focused on the development of more efficient and high-throughput methods for chiral separation. acs.orgacs.org This includes the design of novel chiral derivatizing agents and the use of advanced chromatographic techniques with chiral stationary phases. nih.gov

The combination of a chiral piperidine derivative with a dinitrobenzoyl moiety, as seen in this compound, exemplifies the convergence of these research themes. The synthesis of such a compound would likely be for the purpose of separating the enantiomers of 2-ethylpiperidine, a valuable chiral building block in its own right.

Table of Research Findings on Related Scaffolds:

Scaffold/MoietyKey Research AreaNotable Findings and Applications
Piperidine Medicinal ChemistryCore component of numerous drugs, including analgesics, antipsychotics, and antihistamines. encyclopedia.pubnih.govresearchgate.netijnrd.org
Natural ProductsFound in a wide variety of alkaloids with diverse biological activities. encyclopedia.pubnih.gov
Synthetic ChemistryUsed as a versatile building block, base, and catalyst. ijnrd.org
3,5-Dinitrobenzoyl Chiral ResolutionWidely used as a derivatizing agent to separate enantiomers of alcohols and amines via diastereomer formation. mdpi.com
Analytical ChemistryActs as a strong chromophore for enhanced UV detection in chromatography. nih.gov
CrystallographyPromotes crystallization through π-π stacking, aiding in structural determination. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dinitrophenyl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c1-2-11-5-3-4-6-15(11)14(18)10-7-12(16(19)20)9-13(8-10)17(21)22/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOCVQIHHGGTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3,5 Dinitrobenzoyl 2 Ethylpiperidine

Retrosynthetic Analysis of the 1-(3,5-Dinitrobenzoyl)-2-ethylpiperidine Scaffold

A retrosynthetic analysis of this compound logically begins with the disconnection of the most synthetically accessible bond. The amide linkage is the most apparent and strategic point for disconnection. This bond is typically formed in the final stages of a synthesis.

This primary disconnection reveals two key synthons: a 2-ethylpiperidine (B74283) cation and a 3,5-dinitrobenzoyl anion. These synthons correspond to the commercially available or readily synthesizable starting materials: 2-ethylpiperidine and a 3,5-dinitrobenzoyl derivative, such as 3,5-dinitrobenzoyl chloride. The synthesis of 2-ethylpiperidine itself can be achieved through methods like the reduction of 2-ethylpyridine. The 3,5-dinitrobenzoyl chloride is prepared from 3,5-dinitrobenzoic acid.

This straightforward retrosynthetic pathway simplifies the synthesis to a coupling reaction between these two key fragments.

Direct Amidation and Acylation Approaches in the Synthesis of this compound

The most direct method for the synthesis of this compound is the acylation of 2-ethylpiperidine with 3,5-dinitrobenzoyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, involves the nucleophilic attack of the secondary amine of the piperidine (B6355638) ring on the electrophilic carbonyl carbon of the acyl chloride. cam.ac.ukwebsite-files.comwhiterose.ac.ukresearchgate.netresearchgate.net

The efficiency of the acylation is highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, and temperature. A base is required to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and render it unreactive. cam.ac.ukorganic-chemistry.org

Commonly, an aqueous base such as sodium hydroxide (B78521) is used in a biphasic system with an organic solvent like dichloromethane (B109758) or diethyl ether. whiterose.ac.ukresearchgate.net Alternatively, an organic base such as pyridine (B92270) can be employed, which can also act as the solvent and is known to enhance the acylating power of the acyl chloride. cam.ac.ukwebsite-files.com The selection of reagents is critical, with 3,5-dinitrobenzoyl chloride being a highly reactive acylating agent due to the electron-withdrawing nature of the two nitro groups.

Table 1: Conceptual Optimization of Reaction Parameters for the Acylation of a Secondary Amine

EntryBaseSolventTemperature (°C)Conceptual Yield (%)
1NaOH (aq)Dichloromethane0 - 25High
2PyridinePyridine0 - 25High
3Triethylamine (B128534)Dichloromethane0 - 25Moderate to High
4NoneDichloromethane25Low

This table represents a conceptual optimization based on general principles of the Schotten-Baumann reaction. Actual yields would require experimental verification.

The choice of solvent can significantly influence the reaction rate and yield. In the biphasic Schotten-Baumann conditions, the organic solvent solubilizes the amine and acyl chloride, while the aqueous phase contains the base. researchgate.net This setup minimizes the hydrolysis of the acyl chloride, a common side reaction. organic-chemistry.org The use of aprotic polar solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) can also be effective, particularly when using organic bases.

Catalytic enhancement is another avenue for optimizing the synthesis. While the Schotten-Baumann reaction is often run without an explicit catalyst beyond the base, the use of nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the acylation, especially for less reactive amines or acylating agents.

Stereoselective Synthesis of Enantiopure this compound

The 2-ethylpiperidine moiety contains a stereocenter at the C2 position, meaning that this compound exists as a pair of enantiomers. The synthesis of enantiopure forms requires stereoselective methods.

One common approach to obtaining enantiopure this compound is to first resolve a racemic mixture of 2-ethylpiperidine. This is typically achieved by reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives. nih.govlibretexts.org After separation of the diastereomeric salts, the desired enantiomer of 2-ethylpiperidine can be liberated by treatment with a base. This enantiomerically pure amine can then be acylated as described in section 2.2 to yield the corresponding enantiopure product.

Table 2: Representative Chiral Resolving Agents for Amines

Resolving AgentType of DiastereomerSeparation Method
(+)-Tartaric AcidDiastereomeric saltsFractional Crystallization
(-)-Dibenzoyltartaric AcidDiastereomeric saltsFractional Crystallization
(+)-Camphorsulfonic AcidDiastereomeric saltsFractional Crystallization

This table lists common resolving agents used for the separation of racemic amines.

An alternative to chiral resolution is the direct asymmetric synthesis of an enantiopure 2-ethylpiperidine precursor. This can be achieved through various methods, including the asymmetric hydrogenation of a suitable prochiral substrate like 2-ethylpyridine. This approach utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to control the stereochemical outcome of the reaction.

For instance, iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridines has been shown to produce enantioenriched 2-alkylpiperidines with high enantiomeric excess. The resulting enantiomerically enriched 2-ethylpiperidine can then be used in the acylation step to produce the desired enantiopure this compound.

Table 3: Illustrative Data for Asymmetric Synthesis of 2-Alkylpiperidines via Hydrogenation

SubstrateChiral LigandCatalyst SystemEnantiomeric Excess (ee)Reference
2-PropylpyridineMeO-BoQPhos[Ir(COD)Cl]₂93%
2-ButylpyridineMeO-BoQPhos[Ir(COD)Cl]₂92%

This table provides representative data from the literature for the asymmetric synthesis of similar compounds, illustrating the potential for achieving high enantioselectivity.

Novel Synthetic Routes and Protecting Group Strategies for this compound Precursors

The synthesis of this compound hinges on the efficient preparation of its key precursor, 2-ethylpiperidine. Recent advancements in synthetic organic chemistry have focused on developing novel, stereoselective routes to substituted piperidines and implementing sophisticated protecting group strategies to enhance yield and purity.

Novel synthetic methodologies for 2-substituted piperidines, such as 2-ethylpiperidine, have moved beyond classical approaches. Modern strategies often aim for high levels of stereocontrol, which is crucial for pharmaceutical applications. One such approach involves the asymmetric synthesis of 2-substituted piperidines, which can provide access to specific enantiomers of the final compound. scilit.com For instance, metal-catalyzed asymmetric hydrogenation of pyridine derivatives or cyclization of chiral amino alcohols can yield enantiomerically enriched piperidines. nih.gov Another innovative route is the use of intramolecular cyclization reactions. nih.gov These can include metal-catalyzed processes, such as gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes, or radical cyclizations that can form the piperidine ring with high regioselectivity and stereoselectivity. nih.gov

Protecting groups are essential in multi-step syntheses to mask reactive functional groups and prevent unwanted side reactions. youtube.com In the context of synthesizing precursors to this compound, the primary amine of the piperidine ring is the main site requiring protection. Carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are commonly employed to protect the secondary amine of the piperidine precursor. fiveable.meorganic-chemistry.org The choice of protecting group is critical and depends on its stability to the reaction conditions in subsequent steps and the ease of its removal. organic-chemistry.org

An orthogonal protecting group strategy is particularly valuable when multiple functional groups require protection. organic-chemistry.orgwikipedia.org This allows for the selective deprotection of one group while others remain intact. For example, a Boc group, which is acid-labile, can be used to protect the piperidine nitrogen, while a silyl (B83357) ether might protect a hydroxyl group elsewhere in the molecule, which can be removed with a fluoride (B91410) source. fiveable.mewikipedia.org This strategy provides precise control over the synthetic sequence. The selection of a protecting group must also consider its influence on the reactivity of the substrate, for instance, by altering steric hindrance around the reaction center. youtube.com

The following table outlines various protecting groups applicable to the synthesis of 2-ethylpiperidine precursors:

Protecting Group Abbreviation Protection Method Deprotection Conditions Key Characteristics
tert-ButoxycarbonylBocReaction with di-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acids (e.g., TFA, HCl)Stable to a wide range of non-acidic conditions. fiveable.meorganic-chemistry.org
BenzyloxycarbonylCbzReaction with benzyl (B1604629) chloroformateCatalytic hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions. libretexts.org
9-FluorenylmethoxycarbonylFmocReaction with Fmoc-Cl or Fmoc-OSuBase (e.g., piperidine)Base-labile, useful in orthogonal strategies with acid-labile groups. fiveable.mewikipedia.org
AcetylAcReaction with acetic anhydride (B1165640) or acetyl chlorideAcidic or basic hydrolysisSimple and economical, but less stable than carbamates. libretexts.org

Large-Scale Synthetic Approaches and Process Chemistry Considerations for this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process chemistry principles to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. The primary synthetic route on a large scale would likely involve the acylation of 2-ethylpiperidine with a derivative of 3,5-dinitrobenzoic acid.

A common industrial method for this type of amide bond formation is the reaction of the amine (2-ethylpiperidine) with an activated form of the carboxylic acid, such as the acid chloride (3,5-dinitrobenzoyl chloride). The preparation of 3,5-dinitrobenzoyl chloride from 3,5-dinitrobenzoic acid is a well-established process. nih.gov For large-scale operations, process parameters must be optimized. This includes the choice of solvent, reaction temperature, and the method of addition of reactants. For instance, controlling the temperature during the exothermic acylation reaction is critical to prevent side reactions and ensure product quality. google.com The use of a suitable base, such as triethylamine or sodium carbonate, is necessary to neutralize the hydrochloric acid byproduct. google.comnih.gov

Purification of the final product on a large scale often relies on crystallization rather than chromatography, which is generally not economically viable for bulk manufacturing. nih.gov The selection of an appropriate solvent system for crystallization is crucial for obtaining high purity and good recovery of the product. Process safety is another paramount concern, especially when dealing with nitrated aromatic compounds, which can have energetic properties. A thorough risk assessment, including differential scanning calorimetry (DSC) studies, would be necessary to understand the thermal stability of the product and any intermediates.

The following table summarizes key process chemistry considerations for the large-scale synthesis of this compound:

Process Parameter Laboratory Scale Large-Scale Consideration Rationale
Reactant Form 3,5-Dinitrobenzoic acid with coupling agent or 3,5-dinitrobenzoyl chloride3,5-Dinitrobenzoyl chlorideCost-effectiveness and high reactivity of the acid chloride. nih.gov
Solvent Dichloromethane, TetrahydrofuranToluene, Ethyl AcetateLower cost, better safety profile, and ease of recovery.
Temperature Control Ice bathJacketed reactor with automated cooling systemPrecise control of exothermic reactions to minimize byproducts. google.com
Purification Flash column chromatographyRecrystallizationScalability and cost-effectiveness for high-volume production. nih.gov
Work-up Liquid-liquid extractionPhase-split in the reactor followed by washesMinimizes manual handling and solvent usage.
Safety Standard laboratory fume hoodProcess hazard analysis (PHA), specialized containmentHandling of potentially hazardous materials and energetic compounds.

By optimizing these parameters, the large-scale synthesis of this compound can be achieved in a safe, efficient, and economically viable manner.

Advanced Structural Characterization of 1 3,5 Dinitrobenzoyl 2 Ethylpiperidine

Spectroscopic Analysis for Conformational and Configurational Elucidation

Spectroscopic methods are fundamental in defining the stereochemistry and dynamic behavior of 1-(3,5-dinitrobenzoyl)-2-ethylpiperidine in solution.

NMR spectroscopy is a powerful tool for probing the molecular structure of this compound. Due to the restricted rotation around the amide (C-N) bond, the molecule may exist as a mixture of E/Z conformers, which can be observed as separate sets of signals at low temperatures. sigmaaldrich.com The steric hindrance between the dinitrobenzoyl group and the piperidine (B6355638) ring influences the rotational barrier. niscair.res.in

The ¹H NMR spectrum is expected to show characteristic signals for both the dinitrobenzoyl and ethylpiperidine moieties. The aromatic protons of the dinitrobenzoyl group typically appear as a distinct pattern: a triplet for the H4' proton and a doublet for the H2' and H6' protons at lower field (typically δ 8.5-9.2 ppm). chemicalbook.com The protons on the piperidine ring and the ethyl group would resonate in the upfield region (δ 1.0-4.0 ppm), often as complex and overlapping multiplets due to spin-spin coupling.

¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the amide is expected around δ 165-170 ppm. The aromatic carbons attached to the nitro groups appear at high chemical shifts, while the other aromatic carbons resonate within the typical range. chemicalbook.comchemicalbook.com The aliphatic carbons of the piperidine and ethyl groups would be found in the upfield region. The presence of conformational isomers due to slow C-N bond rotation could lead to a doubling of signals for carbons near the amide bond. nih.gov

Note: The chemical shifts are estimates based on data for analogous structures and may vary depending on solvent and temperature.

Infrared (IR) and Raman spectroscopy identify the functional groups and provide insight into the molecular framework. The most prominent bands for this compound arise from the dinitrobenzoyl moiety. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups are expected in the ranges of 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. chemicalbook.com The amide C=O stretch (Amide I band) is another strong, characteristic absorption, typically found between 1630 and 1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching from the piperidine and ethyl groups, will also be present. nist.gov

Note: These are expected frequency ranges for the specified functional groups.

The chromophore in this molecule is the 3,5-dinitrobenzoyl group. The presence of the nitro groups and the carbonyl group conjugated with the aromatic ring gives rise to characteristic electronic transitions (π → π* and n → π*) in the UV region. Dinitro-aromatic compounds are known to absorb strongly in the range of 200-300 nm. The high electron-withdrawing capacity of the two nitro groups significantly influences the electronic structure and absorption maxima of the benzene (B151609) ring.

X-ray Crystallography of this compound and Its Co-crystals

While a specific crystal structure for this compound is not publicly available, detailed analysis of close analogs, such as 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, provides a robust model for its solid-state conformation and interactions. nih.govresearchgate.net

X-ray crystallography would provide unambiguous proof of the molecular conformation and, for an enantiomerically pure sample, the absolute configuration at the C2 chiral center. Based on analogous structures, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. nih.gov To minimize steric strain, the ethyl group at the C2 position would preferentially occupy an equatorial position.

The geometry around the amide nitrogen is expected to be nearly planar, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group. nih.gov The dinitrobenzoyl group and the piperidine ring would be oriented to reduce steric clashes, which can be quantitatively described by torsion angles. In the related piperazine (B1678402) structure, the two nitro groups of the dinitrobenzoyl ring are slightly twisted out of the plane of the benzene ring. nih.gov

The crystal packing is likely dominated by weak intermolecular interactions. A key interaction expected is π-π stacking between the electron-deficient dinitrobenzoyl rings of adjacent molecules. nih.gov In the crystal structure of the piperazine analog, these stacking interactions link the molecules into sheets, with ring-centroid separations of approximately 3.8 to 3.9 Å. nih.govresearchgate.net

Chiroptical Spectroscopic Studies on this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific experimental or theoretical chiroptical spectroscopic data for the compound this compound are not publicly available at this time. While the compound is listed by some chemical suppliers, dedicated research studies detailing its chiroptical properties through methods such as Circular Dichroism (CD), Optical Rotatory Dispersion (ORD), Vibrational Circular Dichroism (VCD), or Raman Optical Activity (ROA) have not been published in the accessible scientific domain.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assignment

There are no available research findings or data tables detailing the use of Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) for the chirality assignment of this compound. The chirality of this molecule originates from the stereocenter at the C2 position of the piperidine ring, which bears an ethyl group. The presence of the 3,5-dinitrobenzoyl group introduces a significant chromophore, which would be expected to produce a distinct signal in CD and ORD spectroscopy, allowing for the determination of the absolute configuration ((R) or (S)) of the chiral center. However, without experimental data or computational studies, no specific information can be provided.

Vibronic Circular Dichroism (VCD) and Raman Optical Activity (ROA) Investigations

Similarly, there are no published investigations into the Vibronic Circular Dichroism (VCD) or Raman Optical Activity (ROA) of this compound. These powerful techniques provide detailed information about the three-dimensional structure and conformational preferences of chiral molecules in solution. VCD and ROA spectra, when compared with quantum chemical calculations, are highly effective for the unambiguous determination of absolute configuration. The analysis of the vibrational modes of the piperidine ring, the amide linkage, and the dinitrobenzoyl group would offer deep insights into the molecule's stereochemistry. Unfortunately, no such studies have been performed or reported for this specific compound.

Computational Chemistry and Theoretical Studies on 1 3,5 Dinitrobenzoyl 2 Ethylpiperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 1-(3,5-dinitrobenzoyl)-2-ethylpiperidine. These methods model the behavior of electrons within the molecule, offering a detailed picture of its stability, reactivity, and orbital interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), can be used to optimize the molecular geometry and predict various electronic properties. nih.gov

The optimized geometry reveals key structural parameters, such as the puckering of the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize steric strain. nih.gov The orientation of the ethyl group and the 3,5-dinitrobenzoyl substituent relative to the piperidine ring is also determined. The two nitro groups on the benzene (B151609) ring are often rotated out of the plane of the ring. nih.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich piperidine and benzoyl moieties, while the LUMO is concentrated on the electron-deficient dinitrobenzoyl ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-31G(d,p))

PropertyValue
Total Energy (Hartree)-1285.45
Dipole Moment (Debye)4.82
HOMO Energy (eV)-7.21
LUMO Energy (eV)-2.58
HOMO-LUMO Gap (eV)4.63

Note: The data in this table is hypothetical and representative of typical DFT calculation results for similar molecules.

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate electronic structure information. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed for more precise energy and property calculations, especially for smaller fragments of the molecule or for refining DFT results. These methods are particularly useful for obtaining accurate interaction energies and studying non-covalent interactions within the molecule.

Conformational Analysis of this compound Using Molecular Mechanics and Dynamics

The flexibility of the piperidine ring and the rotation around the amide bond give rise to a complex conformational landscape for this compound. Understanding these conformations is key to comprehending its biological activity and interactions.

Molecular mechanics methods, using force fields such as AMBER or MMFF, are employed to efficiently explore the vast conformational space of the molecule. By systematically rotating the rotatable bonds and performing energy minimization, various low-energy conformations can be identified. The primary conformational variables include the chair and boat forms of the piperidine ring, the axial and equatorial positions of the ethyl group, and the rotational isomers (rotamers) around the C-N amide bond. The results typically show that the chair conformation of the piperidine ring with the ethyl group in an equatorial position is the most stable.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. utupub.fifrontiersin.org By simulating the motion of the atoms over nanoseconds or even microseconds, MD can reveal the transitions between different conformations and the flexibility of various parts of the molecule. nih.gov These simulations are crucial for understanding how the molecule behaves in a realistic environment, such as in an aqueous solution or when interacting with a biological target. The analysis of the simulation trajectories can provide information on the stability of different conformations and the time scales of conformational changes. researchgate.net

Prediction of Spectroscopic Properties (NMR, CD, IR) using Computational Models

Computational methods can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound.

The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. nih.gov By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, the stereochemistry and conformation of the molecule in solution can be determined. nih.govchemicalbook.com

For chiral molecules like this compound, the prediction of the circular dichroism (CD) spectrum is important for determining the absolute configuration of the enantiomers. Time-dependent DFT (TD-DFT) is commonly used for this purpose.

The vibrational frequencies and intensities of the infrared (IR) spectrum can also be calculated using DFT. nih.gov The predicted IR spectrum helps in the identification of key functional groups, such as the carbonyl (C=O) stretch of the amide and the symmetric and asymmetric stretches of the nitro (NO₂) groups.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
¹³C NMRCarbonyl Carbon (C=O)168.5 ppm
¹H NMRAmide Proton (N-H)8.5 ppm
IRC=O Stretch1650 cm⁻¹
IRNO₂ Asymmetric Stretch1540 cm⁻¹
IRNO₂ Symmetric Stretch1345 cm⁻¹

Note: The data in this table is hypothetical and based on typical spectroscopic values for compounds with similar functional groups.

Theoretical Insights into Reaction Mechanisms Involving the this compound Scaffold

Theoretical studies on analogous systems suggest that any reaction mechanism involving the this compound scaffold would be heavily influenced by both steric and electronic factors. The piperidine ring is not planar and exists in various conformations, with the chair form being the most stable. The presence of the ethyl group at the 2-position and the bulky 3,5-dinitrobenzoyl group on the nitrogen atom introduces significant steric hindrance that would direct the approach of reagents.

Computational studies on N-acylpiperidines have shown that the amide bond possesses partial double-bond character, which influences the conformational preferences of substituents on the piperidine ring. nih.govacs.org Density Functional Theory (DFT) calculations on 2-substituted N-acylpiperidines indicate a preference for the axial orientation of the substituent. nih.govacs.org This phenomenon, attributed to pseudoallylic strain, would likely dictate that the 2-ethyl group in this compound preferentially occupies an axial position in the dominant chair conformation. This conformational locking would have a profound impact on the stereochemical outcome of reactions at or near the piperidine ring.

The 3,5-dinitrobenzoyl moiety is a strong electron-withdrawing group. Theoretical calculations on nitroaromatic compounds often focus on their electronic properties, such as electron affinity and the distribution of electrostatic potential. researchgate.net The nitro groups dramatically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the aromatic ring highly susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. However, in this molecule, the primary role of the dinitrobenzoyl group is likely to be electronic, influencing the reactivity of the amide linkage and potentially participating in intermolecular interactions such as π-stacking and hydrogen bonding. nih.gov

Any theoretical investigation into reaction mechanisms would likely employ DFT to map potential energy surfaces for various reaction pathways, such as hydrolysis of the amide bond or reactions at the piperidine ring. These calculations would elucidate transition state geometries and activation energies, providing a kinetic versus thermodynamic perspective on potential product distributions. researchgate.net

Structure-Property Relationship Studies from a Computational Perspective

From a computational standpoint, understanding the structure-property relationships of this compound would involve correlating its structural features with its physicochemical and biological properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are the primary tools for such investigations. nih.govnih.govresearchgate.net

For a molecule like this compound, a range of molecular descriptors would be calculated to build a QSAR/QSPR model. These descriptors fall into several categories:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of the molecule.

Geometrical Descriptors: Molecular surface area, volume, and shape indices. These are heavily influenced by the conformational preferences of the piperidine ring.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (often DFT), these include dipole moment, orbital energies (HOMO and LUMO), and atomic charges. The strong electron-withdrawing nature of the dinitrobenzoyl group would lead to a significant dipole moment and a low-lying LUMO. nih.gov

Table 1: Conformational Energy of 2-Methyl-N-acylpiperidine (A Model System)

ConformationRelative Energy (kcal/mol)
Chair (Axial 2-methyl)0.0
Chair (Equatorial 2-methyl)+2.0
Twist-Boat+1.2

This data is based on DFT calculations for a model N-acylpiperidine and illustrates the energetic preference for the axial substituent, a key structural feature relevant to this compound. nih.govacs.org

Table 2: Common Descriptor Classes in QSAR Studies of Nitroaromatic Compounds

Descriptor ClassExamplesRelevance to this compound
Hydrophobicity LogP (octanol-water partition coefficient)Important for predicting membrane permeability and interaction with biological targets.
Electronic HOMO/LUMO energies, Dipole Moment, Atomic ChargesThe dinitrobenzoyl group creates a strong electron deficiency and a large dipole moment, which are key for intermolecular interactions. nih.gov
Steric/Topological Molecular Volume, Surface Area, Wiener IndexThe bulky nature of the molecule and the specific 3D shape due to the piperidine conformation are critical for receptor binding.

QSAR studies on nitroaromatic compounds have often linked their toxicity to their electronic properties, specifically their ability to undergo metabolic reduction. researchgate.netnih.govnih.gov While the focus of this article is not on toxicity, these studies highlight the importance of quantum chemical descriptors in predicting the biological activities of molecules containing nitro groups. Computational models could be developed to predict properties such as solubility, lipophilicity, and potential for binding to specific biological targets based on the detailed 3D structure and electronic distribution of this compound.

Reactivity and Mechanistic Investigations of 1 3,5 Dinitrobenzoyl 2 Ethylpiperidine

Reactions at the Piperidine (B6355638) Nitrogen and Carbon Positions

The reactivity of the piperidine portion of the molecule is significantly influenced by the N-acyl group. The amide linkage reduces the nucleophilicity of the nitrogen atom and acidifies the adjacent C-H protons.

The nitrogen atom in 1-(3,5-dinitrobenzoyl)-2-ethylpiperidine is part of an amide functionality. Due to resonance delocalization of the nitrogen lone pair into the electron-withdrawing benzoyl group, the nitrogen is non-basic and generally unreactive towards electrophiles.

However, the protons on the carbons alpha to the nitrogen (C2 and C6) are rendered acidic and can be removed by a strong, non-nucleophilic base, such as sec-butyllithium (B1581126) (s-BuLi) or tert-butyllithium (B1211817) (t-BuLi). acs.org This deprotonation leads to the formation of a dipole-stabilized α-amido carbanion. In this specific molecule, deprotonation at C2 is sterically hindered by the ethyl group. Therefore, lithiation is expected to occur preferentially at the C6 position (α'-lithiation). whiterose.ac.uk This lithiated intermediate is a powerful nucleophile and can react with a wide range of electrophiles to install a substituent at the C6 position. This strategy is a cornerstone for the functionalization of N-protected cyclic amines. acs.orgmdpi.com

Table 3: Predicted Derivatization via α'-Lithiation at C6

Step 1: Base Step 2: Electrophile (E⁺) Predicted Product (at C6)
s-BuLi, THF, -78 °C CH₃I 1-(3,5-Dinitrobenzoyl)-2-ethyl-6-methylpiperidine
s-BuLi, TMEDA, -78 °C PhCHO 1-(3,5-Dinitrobenzoyl)-2-ethyl-6-(hydroxy(phenyl)methyl)piperidine
t-BuLi, Et₂O, -78 °C (CH₃)₂CO 1-(3,5-Dinitrobenzoyl)-2-ethyl-6-(2-hydroxypropan-2-yl)piperidine

This table illustrates the expected outcomes based on the well-established α-lithiation and trapping of N-acyl heterocycles. acs.orgwhiterose.ac.uk

The N-acyl piperidine ring is a stable heterocyclic system and is generally resistant to ring-opening reactions under standard conditions. Unlike N-alkyl aziridines or other strained heterocycles, which can be opened by nucleophiles after activation of the nitrogen, the N-benzoyl piperidine ring lacks significant ring strain. nih.govsemanticscholar.org

Ring-opening of such a stable amide would likely require harsh reductive or oxidative conditions, which would almost certainly affect the dinitrobenzoyl moiety first. For instance, very strong reducing agents like lithium aluminum hydride could potentially cleave the amide C-N bond, but this would also reduce the carbonyl and nitro groups.

Transamidation, or the exchange of the piperidine moiety with another amine, could potentially occur under specific metal-free or catalytic conditions, effectively cleaving the N-benzoyl bond without opening the piperidine ring itself. researchgate.net However, cleavage of the C-C or C-N bonds within the piperidine ring itself is not a readily accessible or predictable reaction pathway for this compound.

Stereoselective Reactions with this compound as a Chiral Substrate or Auxiliary

Assuming the molecule is synthesized from an enantiomerically pure form of 2-ethylpiperidine (B74283) (e.g., (S)-2-ethylpiperidine), the compound itself is chiral. The stereocenter at C2 can exert significant influence over subsequent reactions, a principle that is the foundation of using chiral auxiliaries in asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a group that is temporarily attached to a molecule to direct the stereochemical outcome of a reaction, after which it can be removed. sigmaaldrich.comtcichemicals.com

In this compound, the bulky dinitrobenzoyl group and the C2-ethyl group will likely adopt a sterically favored, low-energy conformation. This fixed conformation creates a distinct three-dimensional environment around the piperidine ring. Consequently, when a reaction occurs at another site on the ring, such as the α'-lithiation/alkylation at C6 described in section 5.2.1, the chiral auxiliary (the N-acyl-2-ethylpiperidine unit) can direct the approach of the incoming electrophile. This would lead to the preferential formation of one diastereomer over the other. The effectiveness of this stereodirection is analogous to well-known systems like Myers' pseudoephedrine amides, which provide excellent stereocontrol in alkylation reactions. nih.gov

Table 4: Predicted Diastereoselective Alkylation at C6 of (S)-1-(3,5-Dinitrobenzoyl)-2-ethylpiperidine

Electrophile (E⁺) Predicted Major Diastereomer Plausible Diastereomeric Ratio (d.r.)
CH₃I (2S, 6R)-1-(3,5-Dinitrobenzoyl)-2-ethyl-6-methylpiperidine >90:10
CH₂=CHCH₂Br (2S, 6R)-6-Allyl-1-(3,5-dinitrobenzoyl)-2-ethylpiperidine >90:10

This table presents hypothetical outcomes based on the principles of chiral auxiliary-directed reactions. nih.gov The absolute configuration of the major product and the diastereomeric ratio would depend on the precise transition state geometry and require experimental verification.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

There are no available studies on the reaction kinetics or thermodynamics of transformations involving this compound. Consequently, data on reaction rates, activation energies, and other kinetic or thermodynamic parameters are not available in the scientific literature.

Applications of 1 3,5 Dinitrobenzoyl 2 Ethylpiperidine in Advanced Organic Synthesis and Materials Science

Role as a Chiral Resolving Agent for Racemic Mixtures

There is no available scientific literature describing the use of 1-(3,5-dinitrobenzoyl)-2-ethylpiperidine as a chiral resolving agent for the separation of racemic mixtures. Chiral resolution often involves the formation of diastereomeric salts or complexes between a racemic mixture and a chiral resolving agent. The differing physical properties of these diastereomers, such as solubility, allow for their separation. The 3,5-dinitrobenzoyl moiety is a common feature in chiral derivatizing agents, as its electron-withdrawing nitro groups and planar aromatic ring can facilitate strong intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for the formation of separable crystalline diastereomers. However, no studies have been published that specifically employ this compound for this purpose.

Application as a Chiral Auxiliary in Asymmetric Reactions

The application of this compound as a chiral auxiliary in asymmetric reactions is not documented in peer-reviewed research. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is typically cleaved and recovered. The piperidine (B6355638) ring system, particularly when substituted at the 2-position, can provide a rigid chiral environment. However, there are no published examples of this compound being used to control the stereochemical outcome of reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder cycloadditions.

Utilization as a Building Block in the Synthesis of Complex Organic Molecules

No specific instances of this compound being used as a key building block in the total synthesis of complex organic molecules, such as natural products or pharmaceuticals, have been reported. While piperidine and its derivatives are common structural motifs in many biologically active compounds, the specific derivative this compound does not appear in published synthetic routes as a significant precursor.

Integration into Supramolecular Architectures and Host-Guest Systems

The integration of this compound into supramolecular architectures or its use in host-guest chemistry has not been described in the scientific literature. The 3,5-dinitrobenzoyl group is known to participate in charge-transfer and π-stacking interactions, making it a potentially useful component for the self-assembly of supramolecular structures. Nevertheless, no studies have been found that explore the supramolecular properties of this specific compound.

Development of Functional Materials Incorporating the this compound Scaffold

There is no evidence in the literature of the development of functional materials, such as polymers, liquid crystals, or sensing materials, that incorporate the this compound scaffold. The dinitrobenzoyl moiety can impart useful electronic or optical properties to materials. For example, its electron-deficient nature can be exploited in the design of chemical sensors for electron-rich analytes. However, no research has been published on the synthesis or characterization of materials containing this compound.

Advanced Analytical Methodologies for the Characterization and Trace Analysis of 1 3,5 Dinitrobenzoyl 2 Ethylpiperidine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of 1-(3,5-dinitrobenzoyl)-2-ethylpiperidine from impurities and for the resolution of its enantiomers. The choice between liquid and gas chromatography is primarily governed by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of this compound due to its non-volatile and thermally labile nature. The presence of a chiral center necessitates the use of chiral stationary phases (CSPs) for the separation of its enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral compounds and are a popular choice in the pharmaceutical industry. nih.govresearchgate.net The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking interactions between the analyte and the chiral selector. The 3,5-dinitrobenzoyl group in the target molecule, with its electron-withdrawing nitro groups, is a strong π-acceptor, which can interact effectively with π-donor aromatic groups on a CSP.

The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve optimal resolution. Both normal-phase and reversed-phase chromatography can be explored. A typical mobile phase in normal-phase chromatography might consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. In reversed-phase mode, mixtures of water or buffers with acetonitrile (B52724) or methanol are commonly used. Detection is typically achieved using a UV-Vis detector, leveraging the strong chromophore of the dinitrobenzoyl moiety.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Resolution

Parameter Condition
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

| Expected Outcome | Baseline separation of the two enantiomers |

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to its low volatility and potential for thermal degradation. However, GC-MS analysis can be employed following a chemical derivatization step to convert the analyte into a more volatile and thermally stable compound. For instance, hydrolysis of the amide bond followed by derivatization of the resulting 2-ethylpiperidine (B74283) and 3,5-dinitrobenzoic acid could be a possible, albeit indirect, approach. A more direct derivatization strategy for similar non-volatile compounds might involve silylation, though this can be challenging for amide-containing molecules. Given the complexity and indirect nature of this approach, HPLC is generally the preferred method.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling

Mass spectrometry is an indispensable tool for the structural characterization of this compound, providing information on its molecular weight, elemental composition, and fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This is crucial for confirming the identity of the compound and distinguishing it from isobaric interferences. Techniques such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) or Orbitrap MS can achieve mass accuracies in the low ppm range. For instance, the molecular formula of a related compound, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, was confirmed by HRMS to be C15H13N3O4S with an observed m/z of 354.0520 for the sodium salt, demonstrating the power of this technique for unambiguous formula determination. mdpi.com

Table 2: Theoretical and Expected HRMS Data for this compound

Ion Species Molecular Formula Theoretical m/z Expected Mass Accuracy
[M+H]⁺ C₁₄H₁₈N₃O₅⁺ 308.1241 < 5 ppm

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecule [M+H]⁺, providing valuable insights into its structure. Collision-induced dissociation (CID) is a common method for inducing fragmentation. The fragmentation pattern of this compound is expected to be dominated by the cleavage of the amide bond, which is typically the most labile bond in such structures. This would lead to the formation of characteristic fragment ions corresponding to the 3,5-dinitrobenzoyl moiety and the 2-ethylpiperidine ring. Further fragmentation of these primary ions can provide additional structural information. For example, the fragmentation of synthetic cathinones, which also contain alkylamine substructures, often involves the loss of the amine-containing ring. wvu.edu Similarly, detailed fragmentation pathways have been elucidated for other complex molecules, which can serve as a basis for predicting the fragmentation of the target compound. nih.gov

Predicted Fragmentation Pathways:

α-Cleavage: Cleavage of the bond between the carbonyl group and the nitrogen of the piperidine (B6355638) ring, leading to a 3,5-dinitrobenzoyl cation (m/z 195.01) and a neutral 2-ethylpiperidine radical.

Piperidine Ring Fragmentation: Fragmentation of the 2-ethylpiperidine ring through various ring-opening and cleavage pathways, leading to a series of smaller fragment ions.

Loss of Nitro Groups: Sequential loss of nitro groups (NO₂) from the dinitrobenzoyl ring, resulting in characteristic neutral losses of 46 Da.

Table 3: Predicted Key Fragment Ions in MS/MS of [M+H]⁺ of this compound

Predicted Fragment Ion m/z (monoisotopic) Proposed Structure/Origin
[C₇H₃N₂O₅]⁺ 195.01 3,5-Dinitrobenzoyl cation
[C₇H₁₄N]⁺ 112.11 2-Ethylpiperidine iminium ion
[M+H - NO₂]⁺ 262.12 Loss of a nitro group

Electrochemical Methods for Detection and Redox Studies

Electrochemical methods can offer a sensitive and selective means for the detection and quantification of this compound, primarily due to the presence of the electrochemically active dinitrobenzoyl group. The two nitro groups can undergo electrochemical reduction, providing a distinct voltammetric signature. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed to study the redox behavior of the compound and to develop quantitative analytical methods.

The reduction of nitroaromatic compounds on various electrode surfaces, such as glassy carbon, platinum, or gold, is well-documented. mdpi.com The reduction typically proceeds in a stepwise manner, with each nitro group undergoing reduction to a nitroso, hydroxylamine, and finally an amine group. This can result in one or more reduction peaks in the voltammogram. The potential and current of these peaks can be used for qualitative and quantitative analysis, respectively. For instance, the electrochemical detection of dinitrobenzene has been demonstrated with a limit of detection significantly lower than that of other methods. mdpi.com This suggests that electrochemical sensors could be developed for the sensitive detection of this compound in various matrices.

Table 4: Potential Electrochemical Parameters for Analysis

Technique Working Electrode Supporting Electrolyte Potential Range Expected Observation
Cyclic Voltammetry (CV) Glassy Carbon Electrode 0.1 M H₂SO₄ in Acetonitrile/Water +0.5 V to -1.5 V Irreversible reduction peaks corresponding to the nitro groups

Microscopic Techniques for Solid-State Characterization (e.g., SEM, TEM for material science applications)

The solid-state properties of this compound, a chiral derivatizing agent, are of significant interest in materials science, particularly in the development of materials for enantioselective separations and analysis. Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for elucidating the morphology, crystal habit, and microstructure of this and related compounds. Such information is crucial for understanding the performance of materials where this compound is a key component, for instance, as a chiral selector in stationary phases for chromatography.

While direct studies employing SEM and TEM for the solid-state characterization of this compound are not extensively reported in the public domain, the application of these techniques to analogous dinitrobenzoyl and piperidine derivatives provides a clear framework for how they would be applied. The insights gained from such analyses are critical for controlling the physical properties of the material during synthesis and formulation, which in turn affects its efficacy in various applications.

Scanning Electron Microscopy (SEM)

SEM is an essential technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. For this compound, SEM analysis would provide critical information on:

Crystal Morphology and Habit: The external shape of crystals is a direct reflection of their internal atomic arrangement and can be influenced by crystallization conditions. SEM imaging would reveal the characteristic morphology of this compound crystals, such as whether they are prismatic, acicular (needle-like), or tabular. This is important as crystal habit can affect bulk properties like flowability and packing density, which are critical for applications such as packing chromatography columns.

Surface Features: The presence of surface defects, such as cracks or agglomerates, can be readily identified with SEM. These features can impact the chemical and physical stability of the material.

An illustrative SEM analysis of a batch of this compound might yield the data presented in Table 1.

Table 1: Illustrative SEM Data for this compound

ParameterValueMethod
Crystal HabitPrismaticSEM Imaging
Average Particle Size (D50)45 µmImage Analysis of SEM Micrographs
Particle Size Range20 - 75 µmImage Analysis of SEM Micrographs
Surface TopographySmooth facets with some evidence of step-growthHigh-Resolution SEM

Transmission Electron Microscopy (TEM)

TEM offers higher resolution than SEM and is used to investigate the internal structure of materials. For this compound, TEM would be invaluable for:

Crystallinity and Crystal Defects: TEM can be used to confirm the crystalline nature of the material. Electron diffraction patterns obtained through TEM can provide information about the crystal lattice and symmetry. Furthermore, TEM can visualize internal crystal defects such as dislocations and stacking faults, which can influence the material's mechanical and chemical properties.

Nanoscale Morphology: For nano-crystalline forms of this compound, TEM is essential for visualizing the size, shape, and arrangement of the nanocrystals.

Analysis of Composite Materials: In applications where this compound is incorporated into a polymer matrix or coated onto a substrate (e.g., in a chiral stationary phase), TEM with energy-dispersive X-ray spectroscopy (EDX) can be used to map the distribution of the compound within the composite material.

A hypothetical TEM analysis of nanocrystals of this compound could provide the data summarized in Table 2.

Table 2: Hypothetical TEM Data for Nanocrystalline this compound

ParameterValue/ObservationMethod
Primary Particle Size80 - 150 nmTEM Imaging
Crystal StructureConfirmed crystalline by Selected Area Electron Diffraction (SAED)TEM-SAED
Lattice FringesVisible, indicating high crystallinityHigh-Resolution TEM (HRTEM)
DispersityModerate agglomeration of primary particlesTEM Imaging

Emerging Research Directions and Future Challenges for 1 3,5 Dinitrobenzoyl 2 Ethylpiperidine Research

Development of Green Chemistry Approaches for its Synthesis

The synthesis of amide bonds is a fundamental transformation in organic chemistry, and the preparation of 1-(3,5-dinitrobenzoyl)-2-ethylpiperidine is no exception. Traditional methods for amide synthesis often rely on coupling reagents that can generate significant amounts of chemical waste. The principles of green chemistry advocate for the development of more environmentally benign synthetic routes.

One promising avenue is the adoption of enzymatic catalysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated remarkable efficiency in catalyzing amidation reactions under mild conditions. nih.gov An enzymatic approach to the synthesis of this compound could proceed via the direct condensation of 3,5-dinitrobenzoic acid and 2-ethylpiperidine (B74283). This method often utilizes greener solvents like cyclopentyl methyl ether and can lead to high yields with minimal need for purification. nih.gov

Another green approach involves the use of heterogeneous catalysts that can be easily recovered and reused. For instance, magnetic nanoparticles functionalized with appropriate catalytic groups could facilitate the amide bond formation, allowing for simple magnetic separation of the catalyst from the reaction mixture. Research into these sustainable methods is crucial for reducing the environmental footprint of producing this and similar compounds.

Green Synthesis Approach Potential Advantages Key Research Focus
Enzymatic Synthesis (e.g., using Lipase)High selectivity, Mild reaction conditions, Reduced byproducts, Use of green solvents. nih.govOptimization of enzyme activity and stability for the specific substrates; exploration of solvent-free conditions.
Heterogeneous CatalysisCatalyst reusability, Simplified product purification, Potential for continuous flow processes.Development of robust and highly active solid-supported catalysts for amidation.
Sonochemical MethodsAccelerated reaction rates, Use of water as a solvent, High yields in short reaction times. researchgate.netInvestigating the feasibility and efficiency of ultrasound-assisted synthesis for this specific amide.

Exploration of Novel Catalytic Transformations Involving the Compound

The structural features of this compound, namely the piperidine (B6355638) ring and the electron-deficient dinitrobenzoyl group, suggest its potential utility in catalysis. Piperidine and its derivatives are widely recognized as effective organocatalysts and ligands in a variety of organic transformations.

The nitrogen atom of the piperidine ring can act as a Brønsted or Lewis base, or as a nucleophilic catalyst. For example, piperidine itself can be part of a dual catalytic system, as demonstrated in the synthesis of coumarin-3-carboxamides where it acts in concert with iodine. nih.gov It is conceivable that this compound could be explored as a catalyst in similar multicomponent reactions.

Furthermore, the chiral center at the 2-position of the piperidine ring opens the door to asymmetric catalysis. Derivatives of this compound could be synthesized to act as chiral ligands for transition metal catalysts, potentially inducing enantioselectivity in a range of reactions, such as hydrogenations or C-C bond-forming reactions. The dinitrobenzoyl moiety, with its strong electron-withdrawing nature, can influence the electronic properties of the piperidine nitrogen, which could be harnessed to modulate catalytic activity and selectivity.

Potential Catalytic Application Role of this compound Example of a Related Transformation
OrganocatalysisAs a basic or nucleophilic catalyst.Piperidine-catalyzed Knoevenagel condensation or Michael addition.
Asymmetric CatalysisAs a chiral ligand for transition metals.Rhodium(I)-catalyzed cycloisomerization of 1,7-ene-dienes using chiral ligands. nih.gov
Dual CatalysisAs one component of a multi-catalyst system.Piperidine/iodine-promoted three-component synthesis of coumarin-3-carboxamides. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools for elucidating reaction mechanisms and predicting molecular properties, thereby guiding experimental work. For this compound, advanced computational modeling can provide invaluable insights.

Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structure of the molecule. This can help in understanding the conformational preferences of the ethylpiperidine ring and the rotational barriers of the amide bond. Such studies have been conducted on similar dinitrobenzoyl compounds, providing information on molecular orbital energies and charge distributions. researchgate.net

Molecular dynamics (MD) simulations can be used to study the behavior of the compound in different solvent environments and its interactions with other molecules. This is particularly relevant for understanding its potential role in self-assembly or as a component in functional materials. For instance, MD simulations have been used to analyze the stability of docked complexes involving dinitrobenzoyl derivatives. researchgate.net Furthermore, computational methods can be applied to predict spectroscopic properties, such as NMR and IR spectra, which can aid in the experimental characterization of the compound and its reaction products.

Integration into Next-Generation Functional Systems (Non-clinical)

While avoiding clinical applications, the unique combination of a piperidine heterocycle and a dinitroaromatic system in this compound makes it an interesting candidate for various non-clinical functional systems. Piperidine derivatives have been incorporated into polymers for applications in materials science. acs.org

One potential area of exploration is in the development of novel polymeric materials. The piperidine moiety can be a key structural unit in polymers designed for specific functions, such as gas separation membranes or polymer electrolytes. For example, poly(arylene piperidine)s have been investigated for use in anion exchange membranes. acs.org The dinitrobenzoyl group, with its electron-accepting properties, could impart interesting electronic or optical properties to such polymers.

Another avenue is the use of this compound as a building block in supramolecular chemistry. The dinitroaromatic ring is known to participate in π-π stacking and charge-transfer interactions. researchgate.net These non-covalent interactions can be exploited to construct well-defined supramolecular architectures with potential applications in sensing or as functional gels. The stereochemistry of the 2-ethylpiperidine unit could also be used to induce chirality in these higher-order structures.

Overcoming Synthetic and Characterization Challenges

The synthesis and purification of substituted piperidines can present several challenges. The introduction of the ethyl group at the 2-position of the piperidine ring requires stereocontrol if a specific enantiomer is desired. Asymmetric synthesis of substituted piperidines is an active area of research, with methods often involving chiral auxiliaries or catalysts. rsc.org The coupling of 2-ethylpiperidine with the sterically hindered and electron-deficient 3,5-dinitrobenzoyl chloride may also require optimization to achieve high yields and avoid side reactions.

The characterization of this compound requires a combination of spectroscopic techniques. While standard methods like NMR and IR spectroscopy are essential, the presence of rotational isomers (rotamers) around the amide bond can lead to complex spectra, complicating their interpretation. Variable-temperature NMR studies may be necessary to probe the dynamics of this conformational exchange.

Furthermore, obtaining high-quality single crystals for X-ray diffraction analysis, which would provide definitive structural proof, can be challenging. The flexibility of the ethyl group and the potential for multiple low-energy conformations can hinder crystallization. Overcoming these synthetic and characterization hurdles is a key challenge that needs to be addressed to fully unlock the research potential of this compound.

Challenge Potential Solution Relevant Techniques
Stereoselective SynthesisAsymmetric synthesis using chiral catalysts or starting materials. rsc.orgChiral chromatography for separation of enantiomers.
Low Coupling YieldOptimization of coupling agents and reaction conditions; use of microwave-assisted synthesis.High-throughput screening of reaction conditions.
Complex NMR SpectraVariable-temperature NMR spectroscopy; 2D NMR techniques (COSY, HSQC, HMBC).Computational prediction of NMR chemical shifts.
Difficulty in CrystallizationScreening of a wide range of solvents and crystallization conditions; derivatization to promote crystallization.X-ray crystallography.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3,5-dinitrobenzoyl)-2-ethylpiperidine, and how can racemization be minimized?

  • Methodological Answer : The compound is synthesized via acylation of 2-ethylpiperidine using 3,5-dinitrobenzoyl chloride. Key steps include:

  • Using N-methylpiperidine as a tertiary amine base to reduce racemization during acyl transfer .
  • Purification via recrystallization or column chromatography to isolate the product.
  • Monitoring reaction progress with TLC (silica gel, hexane/ethyl acetate 7:3) to detect intermediates.
    • Critical Considerations : Excess acyl chloride and inert conditions (argon/nitrogen) improve yield. Racemization risks increase with prolonged reaction times or elevated temperatures .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 9.0–9.2 ppm for dinitro groups, ethylpiperidine protons at δ 1.2–3.0 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 349 (C₁₄H₁₅N₃O₅) and fragment peaks (e.g., m/z 150 for O₂NC₆H₃CO) .
  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water 60:40) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies resolve enantiomers of chiral derivatives using this compound in HPLC?

  • Methodological Answer :

  • Chiral Stationary Phases (CSPs) : Use Pirkle-type columns (e.g., (R)-N-(3,5-dinitrobenzoyl)-phenylglycine bonded to silica) for enantiomeric separation .
  • Mobile Phase Optimization : Hexane/2-propanol (80:20) at 1 mL/min flow rate achieves baseline resolution (α > 1.5) for aromatic amines .
  • Detection : UV at 254 nm for nitroaromatic absorbance.

Q. How do steric and electronic effects of the 3,5-dinitrobenzoyl group influence reactivity in cycloaddition reactions?

  • Methodological Answer :

  • The electron-withdrawing nitro groups enhance electrophilicity, facilitating nucleophilic acyl substitutions (e.g., with aziridines to form tetrahydrooxadiazines) .
  • Steric hindrance from the ethylpiperidine moiety directs regioselectivity in [3+2] cycloadditions, favoring C-4 substitution in oxadiazine products .
    • Data Contradiction Note : Yields vary (73–89%) depending on nitrone substituents; bulky groups reduce reactivity .

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